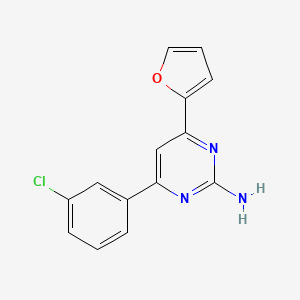
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (also known as CPMP) is a heterocyclic organic compound that has found a variety of applications in the scientific research field. CPMP is a derivative of pyrimidine and contains both a phenyl and methoxy group. CPMP is known to be a potent inhibitor of a number of enzymes and has been studied extensively for its potential use in drug development and other medical applications.
Wissenschaftliche Forschungsanwendungen
CPMP has been extensively studied for its potential applications in the scientific research field. CPMP is known to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), thromboxane synthase, and 5-lipoxygenase. CPMP has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer.
Wirkmechanismus
CPMP is believed to act as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), thromboxane synthase, and 5-lipoxygenase. Inhibition of these enzymes is believed to be responsible for CPMP’s anti-inflammatory and anticancer effects. CPMP is also believed to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is responsible for the production of arachidonic acid, a precursor to the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
CPMP has been shown to have a variety of biochemical and physiological effects. CPMP has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins, leukotrienes, and thromboxanes. CPMP has also been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPMP has a number of advantages for use in lab experiments. CPMP is relatively inexpensive and easy to synthesize, and it has a high degree of purity. CPMP is also a potent inhibitor of a number of enzymes, making it ideal for use in enzyme inhibition studies. The main limitation of CPMP is that it is not approved for use in humans, so it cannot be used in clinical trials.
Zukünftige Richtungen
The future of CPMP is promising. CPMP has been studied extensively for its potential use in the treatment of cancer, and it is possible that CPMP could be developed into a viable anticancer drug. CPMP could also be studied further for its potential use as an anti-inflammatory agent. Additionally, CPMP could be studied for its potential use in the treatment of other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, CPMP could be studied further for its potential use as an inhibitor of enzymes involved in the production of pro-inflammatory molecules, such as phospholipase A2 (PLA2).
Synthesemethoden
CPMP can be synthesized in a variety of ways. One of the most common methods involves the reaction of 3-chloroaniline with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces CPMP in a yield of up to 80%. Another method involves the reaction of 3-chloroaniline with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces CPMP in a yield of up to 91%.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGQWKZFUQEOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














